3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
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Properties
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-3-4-12-9-15(22)20-13(11-23-16(20)17-12)10-14(21)19-7-5-18(2)6-8-19/h9,13H,3-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKCKOUPUXWLOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, have been found to inhibit protein tyrosine kinases like Bcr-Abl, which are crucial in the progression of certain types of cancer.
Mode of Action
Similar compounds have been found to inhibit their targets by competing with atp, thereby preventing the phosphorylation and activation of downstream signaling pathways.
Biochemical Analysis
Biochemical Properties
3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby inhibiting their activity. This interaction is essential for its potential therapeutic effects in treating diseases such as cancer.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by activating caspase-3 and PARP, leading to programmed cell death. Additionally, it affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, inhibiting their activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound also affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression contribute to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cell function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes by specific transporters, leading to its accumulation in target tissues. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins. This subcellular localization is critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-7-propyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one, identified by its CAS number 953254-84-7, is a compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.5 g/mol. Its structure comprises a thiazolo-pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that derivatives similar to our compound demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis through mitochondrial pathways .
The proposed mechanism of action involves the inhibition of specific kinases and modulation of signaling pathways associated with cell survival and proliferation. Thiazolo[3,2-a]pyrimidines are believed to act as ATP-competitive inhibitors of kinases, which are crucial for tumor growth .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent activity against various cancer cell lines. For example:
These results suggest that the compound has a promising profile as an anticancer agent.
In Vivo Studies
Animal studies further corroborate the efficacy of this compound. In xenograft models of breast cancer, administration of the compound significantly reduced tumor size compared to controls . The mechanism was attributed to both direct cytotoxic effects and modulation of the tumor microenvironment.
Case Studies
A notable case involved a patient with advanced breast cancer who was treated with a regimen including this compound. The patient exhibited a partial response after two cycles of treatment, with significant reductions in tumor markers observed . This case underscores the potential for clinical application.
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions. For instance, the compound can be synthesized through the intramolecular cyclization of appropriate precursors using polyphosphoric acid as a catalyst. Characterization techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
The compound has been evaluated for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit moderate antimicrobial properties. In particular, studies have shown that certain derivatives can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 0.21 μM against these pathogens .
Anti-inflammatory and Analgesic Effects
Some studies have also investigated the anti-inflammatory and analgesic potential of thiazolo[3,2-a]pyrimidine derivatives. These compounds are believed to modulate inflammatory pathways and provide relief from pain, although specific data on the compound may be limited.
Cytotoxicity and Cancer Research
The cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on cancer cell lines have been explored. The MTT assay is commonly used to evaluate cell viability after treatment with these compounds. Preliminary results suggest that some derivatives may possess promising anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolo[3,2-a]pyrimidine derivatives. Modifications at various positions on the thiazolo and pyrimidine rings can significantly influence their pharmacological properties. For instance:
- Substituents on the piperazine ring can enhance lipophilicity and bioavailability.
- Variations in side chains may affect binding affinity to biological targets.
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Screening : A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and tested their antimicrobial activity against standard bacterial strains. The results indicated that modifications at specific positions led to enhanced activity compared to reference drugs .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on human cancer cell lines using MTT assays. The findings suggested that certain derivatives exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Critical parameters include:
- Temperature and Solvent Selection : Refluxing under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the thiazolidinone ring .
- Catalysts : Use of palladium catalysts or copper iodide for coupling reactions involving the piperazine or pyrimidine moieties .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate intermediates, followed by recrystallization for final product purification .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Structural validation relies on spectroscopic and analytical techniques:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- IR Spectroscopy : Bands for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Anticancer Activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity (IC₅₀ values) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases (PDEs) to assess target engagement .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
Answer:
- Substituent Modification :
- Replace the 4-methylpiperazine group with bulkier amines (e.g., 4-ethylpiperazine) to enhance target binding .
- Vary the propyl chain length (e.g., butyl, pentyl) to modulate lipophilicity .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like PDE5 or kinase domains .
- Bioisosteric Replacement : Substitute the thiazole ring with triazole or oxadiazole to improve metabolic stability .
Advanced: What methodologies are suitable for assessing pharmacokinetic properties such as metabolic stability?
Answer:
- In Vitro Metabolism : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis to identify major metabolites and calculate half-life (t₁/₂) .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction .
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
Advanced: How can mechanistic studies resolve conflicting data on this compound’s biological activity?
Answer:
- Target Deconvolution : CRISPR-Cas9 knockout of suspected targets (e.g., PDEs) to confirm on-/off-target effects .
- Pathway Analysis : RNA sequencing (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .
- Dose-Response Curves : Evaluate activity across a broad concentration range (nM–μM) to rule out assay-specific artifacts .
Advanced: What experimental design strategies minimize variability in biological reproducibility?
Answer:
- Randomized Block Design : Split-plot designs to account for variables like cell passage number or reagent batches .
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and negative (vehicle-only) controls in all assays .
- Replicates : Technical triplicates for in vitro assays and ≥4 biological replicates for in vivo studies .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (KD) for purified targets .
- Gene Knockdown : siRNA-mediated silencing of putative targets followed by rescue experiments to confirm functional relevance .
- Animal Models : Xenograft studies in immunodeficient mice to correlate in vitro activity with tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
